Hydroxythiohomosildenafil

Catalog No.
S530232
CAS No.
479073-82-0
M.F
C23H32N6O4S2
M. Wt
520.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydroxythiohomosildenafil

CAS Number

479073-82-0

Product Name

Hydroxythiohomosildenafil

IUPAC Name

5-[2-ethoxy-5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione

Molecular Formula

C23H32N6O4S2

Molecular Weight

520.7 g/mol

InChI

InChI=1S/C23H32N6O4S2/c1-4-6-18-20-21(27(3)26-18)23(34)25-22(24-20)17-15-16(7-8-19(17)33-5-2)35(31,32)29-11-9-28(10-12-29)13-14-30/h7-8,15,30H,4-6,9-14H2,1-3H3,(H,24,25,34)

InChI Key

XZVSAQIQEGFWQS-UHFFFAOYSA-N

SMILES

CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCO)OCC)C

solubility

Soluble in DMSO

Synonyms

Hydroxythiohomosildenafil; Sulfohydroxyhomosildenafil; Hydroxyhomosildenafil thione;

Canonical SMILES

CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCO)OCC)C

The exact mass of the compound Hydroxythiohomosildenafil is 520.1926 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Potential for Enzyme Inhibition

Studies have explored the potential of HTH as an inhibitor of enzymes beyond PDE5. One study investigated its effect on fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids, molecules naturally produced by the body that play a role in various physiological processes. Inhibiting FAAH can elevate endocannabinoid levels, potentially impacting pain perception, inflammation, and mood. However, more research is needed to determine the efficacy and safety of HTH for this purpose [1].

Source

[1] Burstein, S. H., et al. (2005). Hydroxythiohomosildenafil (HTH) and its analogs: Effects on fatty-acid amide hydrolase (FAAH) and endocannabinoid inactivation. European Journal of Pharmacology, 520(1-3), 108-116. ()

Hydroxythiohomosildenafil is a structural analogue of sildenafil, which is widely known as the active ingredient in Viagra, used for treating erectile dysfunction. The molecular formula of hydroxythiohomosildenafil is C23H32N6O4S2, with a molecular weight of approximately 520.668 Da. This compound features a complex structure that includes multiple functional groups, contributing to its pharmacological properties and interactions within biological systems .

Hydroxythiohomosildenafil primarily acts as an inhibitor of phosphodiesterase type 5 (PDE-5), similar to sildenafil. The inhibition of this enzyme leads to increased levels of cyclic guanosine monophosphate (cGMP), which facilitates vasodilation and enhances erectile response. The compound's interactions with various enzymes and proteins can also lead to additional biochemical pathways being affected, although the exact mechanisms are not fully elucidated .

Key Reactions

  • Inhibition of PDE-5: Hydroxythiohomosildenafil binds to the active site of PDE-5, preventing the breakdown of cGMP.
  • Vasodilation: Increased cGMP levels result in relaxation of smooth muscle tissues, enhancing blood flow to the penis.
  • Potential Metabolic Pathways: Given its structural similarity to sildenafil, hydroxythiohomosildenafil may share metabolic pathways with other drugs, leading to potential drug-drug interactions .

Hydroxythiohomosildenafil has been identified in various herbal dietary supplements marketed for sexual enhancement. Its biological activity mirrors that of sildenafil, primarily focusing on the enhancement of erectile function through its action on the NO-cGMP pathway. It has been shown to interact with multiple cellular processes, influencing both endothelial function and smooth muscle relaxation .

Effects on Cellular Processes

  • Endothelial Function: Enhances nitric oxide availability.
  • Smooth Muscle Relaxation: Promotes increased blood flow by relaxing vascular smooth muscle.

The synthesis of hydroxythiohomosildenafil involves several steps that typically include modifications to existing sildenafil synthetic routes. While detailed synthetic pathways are not extensively documented in public literature, it is known that hydroxythiohomosildenafil can be derived from thiosildenafil through specific chemical modifications.

General Steps in Synthesis

  • Starting Material Preparation: Utilize thiosildenafil or related analogues as starting materials.
  • Functional Group Modifications: Introduce hydroxyl and thiol groups through targeted reactions.
  • Purification: Employ techniques such as chromatography to isolate the desired product from by-products .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.4

Exact Mass

520.1926

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

78074FTU80

Other CAS

479073-82-0

Wikipedia

Hydroxythiohomosildenafil

Dates

Last modified: 08-15-2023
1: Duez M, Etter M, Klinger N, Cirimele V. Synthetic phosphodiesterase-5-inhibitors use/abuse and interest of hair testing: reporting of a rape case. Drug Test Anal. 2014 Jun;6 Suppl 1:17-21. doi: 10.1002/dta.1638. PubMed PMID: 24817044.
2: Tagami T, Takeda A, Asada A, Aoyama A, Doi T, Kajimura K, Sawabe Y. Simultaneous identification of hydroxythiohomosildenafil, aminotadalafil, thiosildenafil, dimethylsildenafil, and thiodimethylsildenafil in dietary supplements using high-performance liquid chromatography-mass spectrometry. Shokuhin Eiseigaku Zasshi. 2013;54(3):232-6. PubMed PMID: 23863369.
3: Li L, Low MY, Aliwarga F, Teo J, Ge XW, Zeng Y, Bloodworth BC, Koh HL. Isolation and identification of hydroxythiohomosildenafil in herbal dietary supplements sold as sexual performance enhancement products. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2009 Feb;26(2):145-51. doi: 10.1080/02652030802368757. PubMed PMID: 19680883.
4: Do TT, Theocharis G, Reich E. Simultaneous Detection of Three Phosphodiesterase Type 5 Inhibitors and Eight of Their Analogs in Lifestyle Products and Screening for Adulterants by High-Performance Thin-Layer Chromatography. J AOAC Int. 2015 Sep-Oct;98(5):1226-33. doi: 10.5740/jaoacint.14-285. PubMed PMID: 26525240.

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